molecular formula C8H14O2 B1206477 1,2,7,8-Diepoxyoctane CAS No. 2426-07-5

1,2,7,8-Diepoxyoctane

Cat. No.: B1206477
CAS No.: 2426-07-5
M. Wt: 142.2 g/mol
InChI Key: LFKLPJRVSHJZPL-UHFFFAOYSA-N
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Description

1,2:7,8-diepoxyoctane is an epoxide. It has a role as a mutagen. It derives from a hydride of an octane.

Scientific Research Applications

Molecular Structure Analysis

  • Electron Diffraction Studies : The molecular structure of gas-phase 1,2,7,8-diepoxyoctane was examined using electron diffraction. This research focused on understanding the conformational aspects of straight-chain diepoxides and revealed complex orientations of the epoxy groups, influencing the molecule's chemical behavior (Smith & Kohl, 1974).

Mutagenicity and DNA Interaction

  • Mutagenic Activities in Cell Cultures : Studies demonstrated that this compound exhibits mutagenic properties in Chinese hamster lung cells. It forms adducts with nucleotides, leading to chromosome aberrations and cell death. This reveals its potential genetic impacts and interaction with DNA (Huang Sl, 1979).

Cross-linking in Nucleic Acids

  • Interstrand Cross-linking in DNA : Research indicated that diepoxyalkanes like this compound can induce interstrand cross-links in DNA, especially at specific sites. This property is vital for understanding its interaction with genetic materials and potential applications in biochemistry (Millard & Wilkes, 2001).

Biotechnological Applications

  • Epoxidation by Microorganisms : Pseudomonas oleovorans was used for the epoxidation of 1,7-octadiene to 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane. This demonstrated the use of microorganisms in the efficient conversion of substrates to valuable epoxides (Schwartz & McCoy, 1977).

Material Science and Engineering

  • Hydrogel Cross-linking : this compound was used as a cross-linker to prepare hyaluronic acid hydrogels. These hydrogels demonstrated suitable properties for tissue engineering, including appropriate swelling ratios and low toxicity. This application showcases the role of diepoxyoctane in developing advanced biomaterials (Li et al., 2015).

Environmental and Analytical Chemistry

  • Chromium Adsorption in Acidic Solution : Crosslinked chitosan beads using this compound showed enhanced adsorption of hexavalent chromium in acidic solutions. This highlights the potential of modified chitosan beads as efficient adsorbents for environmental remediation (Vakili et al., 2018).

Mechanism of Action

Target of Action

1,2,7,8-Diepoxyoctane is an epoxide compound . Epoxides are highly reactive and can interact with a variety of biological targets.

Mode of Action

This can occur through nucleophilic attack by biological nucleophiles such as DNA bases, leading to the formation of adducts .

Biochemical Pathways

It has been identified as a mutagen , suggesting that it may interfere with DNA replication and repair pathways.

Result of Action

This compound has been identified as a mutagen . This suggests that it can cause changes in the DNA sequence, potentially leading to mutations. These mutations can disrupt normal cellular processes and may lead to diseases such as cancer.

Safety and Hazards

1,2,7,8-Diepoxyoctane is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Oral - Carc. 1B - Muta. 2. It is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Biochemical Analysis

Biochemical Properties

1,2,7,8-Diepoxyoctane plays a significant role in biochemical reactions due to its ability to form covalent bonds with biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxide groups. One of the key interactions is with DNA, where this compound can form interstrand cross-links, leading to mutations . This compound is also known to interact with the enzyme Pseudomonas oleovorans, which catalyzes the formation of 1,2-7,8-diepoxyoctane from 1-octene .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to induce mutations by forming covalent bonds with DNA, leading to genetic alterations . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in Caenorhabditis elegans, this compound induces mutations in the unc-54 gene, which encodes the major myosin heavy chain isozyme of body wall muscle cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive epoxide groups, which can form covalent bonds with nucleophilic sites on biomolecules. This compound can bind to DNA, forming interstrand cross-links that disrupt the DNA structure and function . Additionally, this compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biological activity . Long-term exposure to this compound has been shown to cause persistent genetic mutations and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial genetic mutations, while at high doses, it can cause toxic or adverse effects . For example, in wild oat plants, treatment with 100 μl of this compound resulted in increased plant height and leaf number, while higher doses led to negative effects on growth and development .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its enzymatic formation by Pseudomonas oleovorans . This compound can interact with enzymes and cofactors involved in its metabolism, leading to changes in metabolic flux and metabolite levels . The formation of 1,2-7,8-diepoxyoctane occurs concurrently with the growth of Pseudomonas oleovorans on 1-octene .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement and localization . The distribution of this compound within cells can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can impact its activity and function, including its ability to form covalent bonds with DNA and proteins .

Properties

IUPAC Name

2-[4-(oxiran-2-yl)butyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKLPJRVSHJZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862928
Record name 1,7-Octadiene diepoxide
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-07-5
Record name 1,2:7,8-Diepoxyoctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2426-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2,7,8-Diepoxyoctane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-epoxyoctane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269058
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Record name 1,7-Octadiene diepoxide
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Record name 1,2:7,8-diepoxyoctane
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Record name 1,2,7,8-DIEPOXYOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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